molecular formula C6H3BrClN3 B11876040 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11876040
M. Wt: 232.46 g/mol
InChI Key: BJALLSSVCDECDE-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3 It is a derivative of pyrazolo[4,3-c]pyridine, characterized by the presence of bromine and chlorine atoms at the 7th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other proteins involved in cellular signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
  • 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
  • 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
  • 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Uniqueness

7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms at distinct positions allows for selective functionalization and the exploration of diverse chemical space in research applications.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-3-chloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)

InChI Key

BJALLSSVCDECDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Cl)Br

Origin of Product

United States

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